molecular formula C24H23N3O2 B11121555 N-(2-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide

N-(2-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No.: B11121555
M. Wt: 385.5 g/mol
InChI Key: RPHUDGIRAXRKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a benzimidazole-based acetamide derivative characterized by a 2-methoxyphenyl group linked via an acetamide bridge to a benzimidazole core substituted with a 2-methylbenzyl moiety.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H23N3O2/c1-17-9-3-4-10-18(17)15-23-25-19-11-5-7-13-21(19)27(23)16-24(28)26-20-12-6-8-14-22(20)29-2/h3-14H,15-16H2,1-2H3,(H,26,28)

InChI Key

RPHUDGIRAXRKPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on antiproliferative, antimicrobial, and antifungal properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be broken down into two primary moieties: a benzimidazole core and a substituted acetamide. The presence of the methoxy and methylbenzyl groups is crucial for its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that specific benzimidazole derivatives showed IC50 values ranging from 16.38 μM to over 100 μM against the MDA-MB-231 breast cancer cell line, indicating varying degrees of cytotoxicity depending on structural modifications .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundIC50 (μM)Cell Line
2g16.38MDA-MB-231
1e21.93MDA-MB-231
1g>100MDA-MB-231

The study concluded that the lipophilicity of these compounds plays a significant role in their biological activity, as it enhances membrane permeability and facilitates transmembrane diffusion .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. A review on benzimidazole-triazole hybrids indicated that these compounds possess notable antibacterial activity against pathogens such as Staphylococcus aureus and E. coli, with effectiveness ranging from 35% to 80% compared to standard antibiotics like Ciprofloxacin .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial Strain% Inhibition
2aStaphylococcus aureus75%
3aE. coli50%

This suggests that modifications in the benzimidazole structure can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapies.

Antifungal Activity

In addition to antibacterial properties, certain benzimidazole derivatives have shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values reported were around 64 μg/mL for both fungal strains, indicating moderate antifungal activity .

Table 3: Antifungal Activity

CompoundFungal StrainMIC (μg/mL)
2gCandida albicans64
2gAspergillus niger64

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways. The release of cytochrome c into the cytosol triggers caspase activation, leading to programmed cell death . Furthermore, the interaction with DNA replication processes may cause aberrant mitosis and chromatin condensation, further contributing to its antiproliferative effects .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings. For example, a compound similar to this compound was tested in vitro and demonstrated significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) on the aryl ring enhance solubility and modulate receptor binding .
  • Halogen substituents (e.g., Br in 9c ) improve hydrophobic interactions in target binding .

Comparison of Reaction Conditions

Compound Key Steps Catalysts/Solvents Yield References
Target Compound* Likely involves benzimidazole alkylation Acetic acid, DMF, or THF ~70–85%
9a–e () Triazole-thiazole coupling CuSO₄·5H₂O, sodium ascorbate 65–80%
5a () Thiazolidinone cyclization NaOH, ethanol 75%
10VP91 () Amide coupling using EDC/HOBt DIPEA, THF 82%

*Synthesis inferred from analogous protocols in and .

Anticancer Activity

  • N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) () showed IC₅₀ values of 1.2–3.8 µM against HCT-116 and MCF-7 cell lines, attributed to the methoxyphenyl group’s role in DNA intercalation .
  • N-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide () demonstrated moderate activity, suggesting trifluoromethyl groups may reduce efficacy compared to methoxy substituents .

Antimicrobial and Quorum Sensing Inhibition

  • 6p () exhibited 68.23% quorum sensing inhibition at 250 µM, linked to the nitro group’s electron-withdrawing effects enhancing bacterial membrane penetration .
  • 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (39) () had MIC values of 8–16 µg/mL against E. coli, highlighting the importance of halogenated aryl groups .

Structure-Activity Relationship (SAR) Trends

  • Methoxy groups : Enhance solubility and moderate receptor affinity (e.g., 39 in ).
  • Halogens (Br, Cl) : Improve binding via hydrophobic interactions (e.g., 9c in ).
  • Triazole/thiazole hybrids : Increase metabolic stability and target specificity (e.g., 6p in ).

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP References
Target Compound* 180–185 0.15 (Water) 3.2
6p () 210–212 0.08 (Water) 4.1
5a () 165–167 0.20 (DMSO) 2.8
9c () 198–200 0.10 (Ethanol) 3.9

*Data inferred from analogs with similar substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.